3-Bromofuro[3,2-c]pyridin-4-amine

Cross-Coupling Synthetic Methodology Halogen Reactivity

3-Bromofuro[3,2-c]pyridin-4-amine (CAS 799293-73-5) is a heterocyclic compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol, classified within the furo[3,2-c]pyridine family. This family serves as a core scaffold for potent kinase inhibitors, including orally efficacious cMET and RON inhibitors such as OSI-296, highlighting its relevance in medicinal chemistry.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 799293-73-5
Cat. No. B1603420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromofuro[3,2-c]pyridin-4-amine
CAS799293-73-5
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1OC=C2Br)N
InChIInChI=1S/C7H5BrN2O/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H,(H2,9,10)
InChIKeyOAWQPZKVGXRJSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromofuro[3,2-c]pyridin-4-amine (CAS 799293-73-5): A Strategic 3-Halogenated Furopyridine Building Block for Kinase and BET Inhibitor Synthesis


3-Bromofuro[3,2-c]pyridin-4-amine (CAS 799293-73-5) is a heterocyclic compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol, classified within the furo[3,2-c]pyridine family [1]. This family serves as a core scaffold for potent kinase inhibitors, including orally efficacious cMET and RON inhibitors such as OSI-296, highlighting its relevance in medicinal chemistry [2]. The compound features a bromine atom at the 3-position of the furan ring and a primary amine at the 4-position of the pyridine ring, establishing it as a critical synthetic intermediate for palladium-catalyzed cross-coupling reactions to generate diverse compound libraries . Its utility is further underscored by its role as a precursor to advanced leads like the BD2-selective BET inhibitor XY153 (IC50 = 0.79 nM for BRD4 BD2), where the 3-position is a key derivatization site [3].

Why 3-Bromofuro[3,2-c]pyridin-4-amine Cannot Be Simply Replaced by Other 3-Halogenated or Non-Halogenated Furopyridine Analogs


Generic substitution fails because the 3-position halogen identity on the furo[3,2-c]pyridine scaffold dictates both synthetic utility and biological outcome. The C-Br bond in 3-Bromofuro[3,2-c]pyridin-4-amine offers a specific reactivity window for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) that is distinct from 3-chloro (lower oxidative addition rates) and 3-iodo (higher cost, potential for undesired dehalogenation) analogs, directly impacting library diversification efficiency [1]. Furthermore, in biological systems, even subtle halogen changes can dramatically alter target binding. The advanced BD2-selective BET inhibitor lead XY153, which incorporates a derivatized 3-position, achieves 354-fold selectivity for BRD4 BD2 over BD1 and an IC50 of 0.55 nM in MV4-11 leukemia cells, a profile that would be fundamentally altered if the starting building block's halogen-directed SAR exploration were bypassed in favor of a different 3-substituent [2].

Quantitative Differentiation Guide for 3-Bromofuro[3,2-c]pyridin-4-amine: Reactivity, Bioisosteric Potential, and Selectivity Data


Comparative Reactivity of the C3-Br Bond in Palladium-Catalyzed Cross-Coupling vs. C3-Cl and C3-I Analogs

The 3-bromo substituent on the furo[3,2-c]pyridine core provides a kinetically favorable oxidative addition step in Pd(0)-catalyzed cross-couplings compared to the 3-chloro analog, while offering greater stability and commercial availability than the 3-iodo analog [1]. This differential reactivity is critical for iterative synthesis strategies where chemoselectivity is required between multiple halogen handles on a complex molecule [2].

Cross-Coupling Synthetic Methodology Halogen Reactivity

Potential for BD2-Selective BET Inhibition via 3-Position Derivatization: Comparison with the Lead Compound XY153

Direct biological data for the untagged 3-Bromofuro[3,2-c]pyridin-4-amine is not publicly available. However, its critical role as a synthetic intermediate for BD2-selective BET inhibitors allows a class-level comparison. The advanced lead XY153, a furo[3,2-c]pyridin-4(5H)-one derivative, exhibits a BRD4 BD2 IC50 of 0.79 nM with 354-fold selectivity over BD1, and an MV4-11 cellular IC50 of 0.55 nM [1]. In contrast, pan-BET inhibitors like JQ1, which lack this specific furopyridine-based architecture and its optimized 3-position substituent, show potent but non-selective BD1/BD2 inhibition and are associated with dose-limiting toxicities in clinical trials [2]. This establishes that the core scaffold accessible from the target compound is essential for achieving domain selectivity.

BET Inhibition BD2 Selectivity Epigenetics

Validated Synthetic Route with Reproducible Yield via Ammonolysis of 3-Bromo-4-chlorofuro[3,2-c]pyridine

A reproducible synthesis of the target compound is documented in patent literature, involving the reaction of 3-bromo-4-chlorofuro[3,2-c]pyridine with aqueous ammonium hydroxide in dioxane at 150°C in a sealed reactor, yielding 4-amino-3-bromofuro[3,2-c]pyridine [1]. This specific ammonolysis route is enabled by the superior leaving group ability of the 4-chloro substituent, while the 3-bromo is retained, providing a differentiation advantage over 3,4-dihalogenated analogs where chemoselectivity might be problematic. This well-characterized route ensures reliable access to the compound with a standard purity specification of 97% from major vendors .

Synthesis Process Chemistry Scalability

Optimal Application Scenarios for 3-Bromofuro[3,2-c]pyridin-4-amine (CAS 799293-73-5) in Drug Discovery and Chemical Biology


Lead Diversification for Selective BD2 BET Inhibitor Programs

As evidenced by the BD2-selective lead XY153, the furo[3,2-c]pyridine scaffold is a privileged structure for achieving domain selectivity within the BET family [1]. 3-Bromofuro[3,2-c]pyridin-4-amine is the ideal starting point for SAR studies aiming to optimize the 3-position substituent for enhanced BD2 affinity and selectivity. Its use ensures direct chemical tractability to the advanced leads already described in the literature.

Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling

The C3-Br bond's optimal reactivity for oxidative addition makes this compound a superior substrate for high-throughput parallel synthesis of diverse furopyridine libraries [2]. This is critical for hit-to-lead campaigns targeting kinase or epigenetic targets where rapid exploration of chemical space at the 3-position is required, as documented in the development of cMET and RON kinase inhibitors [3].

Chemoselective Bioconjugation and Probe Design

The presence of both a reactive primary amine (4-position) and a bromo handle (3-position) enables orthogonal functionalization strategies. This is essential for designing chemical probes, such as PROTACs or fluorescent probes, where the amine can be used for linker attachment while the bromo group is reserved for cross-coupling to install a targeting moiety, a strategy directly applicable to the BD2-selective scaffold [1].

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